Etanautine

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

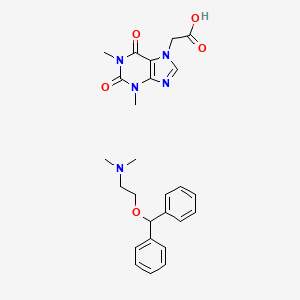

L'etanautine est synthétisée en combinant la diphénhydramine et l'acéfylline dans un rapport molaire de 1:1 . La réaction implique généralement la dissolution de la diphénhydramine dans un solvant approprié, tel que l'éthanol, puis l'ajout de l'acéfylline dans des conditions contrôlées pour former le sel désiré . Le mélange réactionnel est ensuite agité et chauffé pour assurer une réaction complète, suivi d'étapes de purification telles que la recristallisation pour obtenir de l'this compound pure .

Méthodes de production industrielle

Dans les milieux industriels, la production d'this compound suit des principes similaires, mais à plus grande échelle. Le procédé fait appel à des solvants et des réactifs de qualité industrielle, avec un contrôle précis des conditions de réaction pour garantir un rendement élevé et une pureté élevée . Le produit final est soumis à des mesures de contrôle de la qualité rigoureuses pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

L'etanautine subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydée dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier la structure chimique de l'this compound.

Substitution : L'this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution désirée.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété de composés substitués .

Applications de la recherche scientifique

L'this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle dans l'étude des agents anticholinergiques et de leurs interactions.

Biologie : Étudié pour ses effets sur les systèmes neurotransmetteurs et ses utilisations thérapeutiques potentielles.

Mécanisme d'action

L'this compound exerce ses effets en bloquant les récepteurs de l'acétylcholine, réduisant ainsi l'activité de l'acétylcholine dans le système nerveux . Cette action contribue à soulager les symptômes de la maladie de Parkinson, tels que les tremblements et la raideur musculaire . Les cibles moléculaires comprennent les récepteurs muscariniques de l'acétylcholine, et les voies impliquées sont liées à la neurotransmission cholinergique .

Applications De Recherche Scientifique

Etanautine has several scientific research applications, including:

Mécanisme D'action

Etanautine exerts its effects by blocking acetylcholine receptors, thereby reducing the activity of acetylcholine in the nervous system . This action helps alleviate symptoms of Parkinson’s disease, such as tremors and muscle stiffness . The molecular targets include muscarinic acetylcholine receptors, and the pathways involved are related to cholinergic neurotransmission .

Comparaison Avec Des Composés Similaires

L'etanautine est similaire à d'autres composés anticholinergiques tels que :

Diphénhydramine : Les deux ont des propriétés anticholinergiques, mais l'this compound a un profil thérapeutique plus équilibré en raison de la présence d'acéfylline.

Dimenhydrinate : Structure et fonction similaires, mais l'this compound est spécifiquement formulée pour une utilisation antiparkinsonienne.

Diphénhydramine diacéfylline : Une autre forme saline avec deux molécules d'acéfylline par molécule de diphénhydramine, utilisée sous la marque Nautamine.

La particularité de l'this compound réside dans sa combinaison de diphénhydramine et d'acéfylline, qui procure un effet thérapeutique équilibré en contrecarrant les propriétés sédatives de la diphénhydramine par les effets stimulants de l'acéfylline .

Propriétés

IUPAC Name |

2-benzhydryloxy-N,N-dimethylethanamine;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.C9H10N4O4/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h3-12,17H,13-14H2,1-2H3;4H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKLOBYBVCBTBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857401-00-4 | |

| Record name | 7H-Purine-7-acetic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-, compd. with 2-(diphenylmethoxy)-N,N-dimethylethanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857401-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acefylline mixture with diphenhydramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857401004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etanautine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13636 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETANAUTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97H5S09M4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.